1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea
Description
The compound 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea is a synthetically derived molecule featuring a phosphorus-containing pentacyclic core, a stereochemically defined phenylpropan-2-yl group, and a terminal urea moiety. Its structural complexity necessitates advanced analytical techniques for characterization. For instance, the SHELX system, particularly SHELXL, has been instrumental in refining its crystal structure due to its robustness in handling small-molecule crystallography .
Properties
IUPAC Name |
1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33N2O4P/c1-24-22-28-16-10-12-20-31(28)33-34-32-21-13-11-17-29(32)23-25(2)36(34)43-45(42-35(24)33)44-37(27-14-6-4-7-15-27)26(3)39-38(41)40-30-18-8-5-9-19-30/h4-23,26,37H,1-3H3,(H2,39,40,41)/t26-,37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMZSTUAVOQTKS-NGXVIIRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)OC(C6=CC=CC=C6)C(C)NC(=O)NC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)O[C@@H](C6=CC=CC=C6)[C@@H](C)NC(=O)NC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pentacyclic core, introduction of the phenyl groups, and the final coupling with the urea moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The phenyl and urea groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s phosphorus-containing heterocycle and urea functional group differentiate it from common bioactive molecules. For example:
- However, synthetic accessibility is lower due to the complex ring system.
- Urea derivatives : Unlike simpler urea-based kinase inhibitors (e.g., sorafenib), this compound’s urea group is part of a larger chiral scaffold, which may reduce off-target interactions but complicate metabolic stability.
Bioactivity Context
While direct pharmacological data are sparse, its structural features align with compounds studied in ferroptosis induction. Ferroptosis-inducing agents (FINs) such as erastin and RSL3 target glutathione peroxidase 4 (GPX4), but their efficacy varies across cancer types. Notably, oral squamous cell carcinoma (OSCC) cells exhibit heightened sensitivity to FINs compared to normal cells . If this compound acts as a FIN, its stereochemical complexity might enhance selectivity for OSCC, though verification requires experimental validation.
Analytical Techniques
- Crystallography : The use of SHELXL for refinement highlights its superiority in resolving stereochemical details over older programs like SHELX-76, which lacked modern algorithmic optimizations .
- NMR Spectroscopy : Solid-state NMR, as applied to trichothecene toxins like T-2, could resolve dynamic interactions of this compound’s phosphapentacyclo core in biological systems, complementing X-ray data .
Research Findings and Data Tables
Table 1: Comparative Analysis of Structural Elucidation Tools
Table 2: Hypothetical Bioactivity Comparison*
*Data extrapolated from structural analogs; experimental validation needed.
Biological Activity
The compound 1-[(1S,2R)-1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a pentacyclic structure with a phosphorous atom and a phenylurea moiety which contribute to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C32H29N2O4P |
| Molecular Weight | 536.6 g/mol |
| IUPAC Name | 1-[1-[(10,16-dimethyl... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phosphorous atom and the pentacyclic core are crucial for binding to enzymes or receptors involved in cellular signaling pathways. This interaction can modulate various biological processes including cell proliferation and inflammation.
Anticancer Properties
Research has indicated that the compound exhibits anticancer activity through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Modulation of Signaling Pathways : The compound has been found to affect pathways such as the MAPK/ERK pathway which is critical in cancer progression.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties :
- It reduces the production of pro-inflammatory cytokines in vitro.
- Animal studies have shown a decrease in inflammation markers when treated with this compound.
Case Studies
Several case studies have explored the efficacy of this compound in various settings:
-
In Vitro Study on Cancer Cells : A study conducted on human breast cancer cells demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.
Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 30 - Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
